molecular formula C8H7N3O B1353427 1-phenyl-1H-1,2,3-triazol-4-ol CAS No. 90004-10-7

1-phenyl-1H-1,2,3-triazol-4-ol

Cat. No. B1353427
CAS RN: 90004-10-7
M. Wt: 161.16 g/mol
InChI Key: AKEMHTSFDJVQSC-UHFFFAOYSA-N
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Description

“1-phenyl-1H-1,2,3-triazol-4-ol” is a chemical compound with the empirical formula C8H7N3O . It is a member of the triazole family, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of “1-phenyl-1H-1,2,3-triazol-4-ol” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel 1-phenyl-4- ((4- (1,4,5-triphenyl-1 H -imidazol-2-yl)phenoxy)methyl)-1 H -1,2,3-triazole derivatives . Another study reported the synthesis of novel 1- ((1-phenyl-1 H -1,2,3-triazol-4-yl)methyl)pyridin-2 (1 H)-one derivatives .


Molecular Structure Analysis

The molecular structure of “1-phenyl-1H-1,2,3-triazol-4-ol” has been analyzed in several studies . The compound has a molecular weight of 161.16 .


Chemical Reactions Analysis

The chemical reactions involving “1-phenyl-1H-1,2,3-triazol-4-ol” have been studied . For example, one study reported that the compound reacts with H2O2, S8, and Se8 to afford the chalcogenides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-1H-1,2,3-triazol-4-ol” have been analyzed . The compound is highly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

1-Phenyl-1H-1,2,3-triazol-4-ol and its derivatives have been explored extensively in the realm of organic chemistry for their synthesis and unique chemical properties. For instance, the deprotometalation and subsequent iodolysis of 1-phenyl-1,2,3-triazole has been utilized to create 5-substituted derivatives, which were further employed in Suzuki coupling reactions. These derivatives showed moderate antibacterial activity and a promising antiproliferative effect against certain cell lines (Nagaradja et al., 2015).

Applications in Catalysis

1-Phenyl-1H-1,2,3-triazol-4-ol derivatives have been used as ligands in catalyst formulations. For example, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands have been synthesized, which demonstrated varied efficiency in catalytic processes like alcohol oxidation and transfer hydrogenation of ketones (Saleem et al., 2013).

Material Science and Corrosion Inhibition

In the field of materials science, 1-phenyl-1H-1,2,3-triazol-4-ol has found application as a corrosion inhibitor. A study demonstrated the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole using an environmentally friendly procedure, and its effectiveness as an organic corrosion inhibitor for mild steel in acidic medium was highlighted. This represents a significant application in protecting materials from corrosive environments (Fernandes et al., 2019).

Antimicrobial Activity

Several derivatives of 1-phenyl-1H-1,2,3-triazol-4-ol have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain compounds in this class exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents (Shaikh et al., 2014).

Safety And Hazards

The safety and hazards of “1-phenyl-1H-1,2,3-triazol-4-ol” have been reported . For instance, one safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapors/spray of the compound .

Future Directions

The future directions for the research on “1-phenyl-1H-1,2,3-triazol-4-ol” have been discussed in several papers . For example, one study suggested that the compound has a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

1-phenyltriazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEMHTSFDJVQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427865
Record name 1-phenyl-1H-1,2,3-triazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-1,2,3-triazol-4-ol

CAS RN

90004-10-7
Record name 1-phenyl-1H-1,2,3-triazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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